2-Amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-methylbutanoic acid
CAS No.:
Cat. No.: VC18258237
Molecular Formula: C9H14ClN3O2
Molecular Weight: 231.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H14ClN3O2 |
|---|---|
| Molecular Weight | 231.68 g/mol |
| IUPAC Name | 2-amino-4-(4-chloro-3-methylpyrazol-1-yl)-2-methylbutanoic acid |
| Standard InChI | InChI=1S/C9H14ClN3O2/c1-6-7(10)5-13(12-6)4-3-9(2,11)8(14)15/h5H,3-4,11H2,1-2H3,(H,14,15) |
| Standard InChI Key | OUTDZSXPBSEZFG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C=C1Cl)CCC(C)(C(=O)O)N |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s molecular formula, , reflects a hybrid structure combining a pyrazole heterocycle with an amino acid backbone. The pyrazole ring is substituted at the 4-position with a chlorine atom and at the 3-position with a methyl group, while the butanoic acid chain features a methyl branch at the 2-position . This configuration introduces steric and electronic effects that influence its reactivity and biological interactions.
The InChIKey OUTDZSXPBSEZFG-UHFFFAOYSA-N and SMILES CC1=NN(C=C1Cl)CCC(C)(C(=O)O)N provide precise descriptors for its three-dimensional conformation. X-ray crystallography of analogous pyrazole derivatives reveals planar pyrazole rings with dihedral angles of approximately 85° relative to adjacent substituents, a feature likely conserved in this compound .
Physicochemical Properties
With a molecular weight of 231.68 g/mol, the compound’s solubility profile is dominated by polar interactions from the carboxylic acid and amino groups. LogP calculations predict moderate lipophilicity (estimated LogP = 1.2), enabling membrane permeability while retaining aqueous solubility at physiological pH. Hydrogen bonding capacity, derived from the -NH2 and -COOH moieties, facilitates interactions with biological macromolecules, as evidenced by docking studies with kinase targets .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 231.68 g/mol |
| Hydrogen Bond Donors | 3 (NH2, COOH) |
| Hydrogen Bond Acceptors | 5 (N, O) |
| Rotatable Bonds | 4 |
Synthetic Pathways and Optimization
Stepwise Synthesis
Industrial production typically follows a three-step sequence:
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Pyrazole Core Formation: Condensation of hydrazine derivatives with β-keto esters yields the 4-chloro-3-methylpyrazole intermediate. Chlorination at the 4-position is achieved using POCl3 under controlled conditions.
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Side Chain Elaboration: Alkylation of the pyrazole nitrogen with 2-methyl-4-bromobutanenitrile introduces the branched aliphatic chain. Subsequent hydrolysis of the nitrile to a carboxylic acid completes the backbone .
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Amino Group Introduction: Reductive amination or Gabriel synthesis installs the 2-amino group, with protecting group strategies ensuring regioselectivity.
Process Intensification
Continuous flow reactors enhance reaction efficiency, reducing side product formation from 15% to <2% compared to batch methods. Key parameters include:
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Temperature: 80–100°C for exothermic steps
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Residence time: 3–5 minutes for nitrile hydrolysis
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Catalyst: Immobilized lipases for enantioselective amination
Against Gram-positive pathogens (Staphylococcus aureus, Enterococcus faecalis), the compound demonstrates MIC values of 4–8 µg/mL, surpassing reference drugs like ciprofloxacin (MIC = 16 µg/mL). The chloro group enhances membrane disruption, as shown by increased propidium iodide uptake in treated bacteria .
Anticancer Mechanisms
In MCF-7 breast cancer cells, the compound inhibits proliferation (IC50 = 12 µM) through dual mechanisms:
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Kinase Inhibition: Competes with ATP in the binding pocket of EGFR (Kd = 0.8 nM), blocking autophosphorylation .
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Apoptosis Induction: Upregulates caspase-3 activity by 300% and decreases Bcl-2 expression by 60% at 24 hours.
Table 2: Cytotoxicity Profile
| Cell Line | IC50 (µM) | Selectivity Index (vs. HEK293) |
|---|---|---|
| MCF-7 (Breast) | 12 | 8.5 |
| A549 (Lung) | 18 | 5.7 |
| HepG2 (Liver) | 22 | 4.3 |
Mechanistic Insights into Target Engagement
Structural Basis of Kinase Inhibition
Molecular dynamics simulations reveal stable binding to EGFR’s active site (RMSD < 1.5 Å over 100 ns). Key interactions include:
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Chlorine forming halogen bonds with Leu694
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Methyl group engaging in hydrophobic interactions with Val702
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Carboxylic acid coordinating Mg²⁺ ions critical for ATP binding
Metabolic Stability
Microsomal assays indicate moderate hepatic clearance (CLhep = 25 mL/min/kg), with primary metabolites arising from:
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Oxidative dechlorination (CYP3A4-mediated)
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Methyl group hydroxylation (CYP2D6)
Phase II conjugation with glucuronic acid accounts for 40% of excretion products.
Applications in Drug Development
Lead Optimization Strategies
Structural analogs show improved pharmacokinetics:
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Methyl-to-ethyl substitution: Increases plasma half-life from 2.1 to 4.8 hours
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Carboxylic acid bioisosteres: Tetrazole replacements enhance BBB penetration (brain/plasma ratio = 0.8 vs. 0.2)
Combination Therapies
Synergy studies with paclitaxel in ovarian cancer models demonstrate a 50% reduction in tumor volume compared to monotherapy. The compound sensitizes cells to DNA-damaging agents by inhibiting repair kinases like ATM and ATR.
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